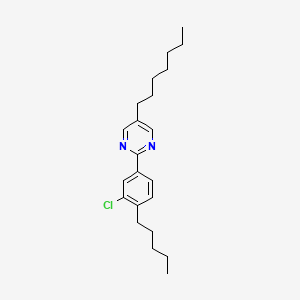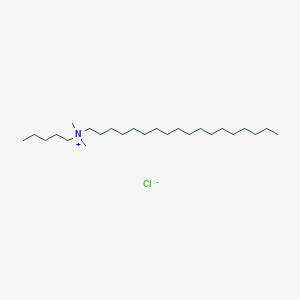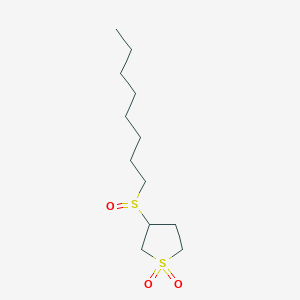
Propanal, 2-(diphenylphosphinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanal, 2-(diphenylphosphinyl)-: is an organic compound with the molecular formula C15H15O2P It is characterized by the presence of an aldehyde group and a diphenylphosphinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Propanal, 2-(diphenylphosphinyl)- can be synthesized through the reaction of diphenylphosphine oxide with propanal. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and the use of solvents like methanol to dissolve the reactants .
Industrial Production Methods: While specific industrial production methods for Propanal, 2-(diphenylphosphinyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactants and products.
Analyse Des Réactions Chimiques
Types of Reactions: Propanal, 2-(diphenylphosphinyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The diphenylphosphinyl group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium dichromate and sulfuric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the specific substitution reaction, but often involve the use of bases or acids to facilitate the reaction
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phosphinyl compounds.
Applications De Recherche Scientifique
Propanal, 2-(diphenylphosphinyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of flame retardant materials and other specialty chemicals
Mécanisme D'action
The mechanism of action of Propanal, 2-(diphenylphosphinyl)- involves its reactivity with various nucleophiles and electrophiles. The aldehyde group can undergo nucleophilic addition reactions, while the diphenylphosphinyl group can participate in electrophilic substitution reactions. These interactions are facilitated by the compound’s molecular structure, which allows for the formation of stable intermediates and transition states .
Comparaison Avec Des Composés Similaires
Formaldehyde: A simpler aldehyde with a similar reactivity profile.
Acetaldehyde: Another aldehyde with comparable chemical properties.
Propanone (Acetone): A ketone with similar reactivity but different functional groups.
Uniqueness: Propanal, 2-(diphenylphosphinyl)- is unique due to the presence of both an aldehyde and a diphenylphosphinyl group. This combination allows for a diverse range of chemical reactions and applications that are not possible with simpler aldehydes or ketones .
Propriétés
Numéro CAS |
85464-08-0 |
|---|---|
Formule moléculaire |
C15H15O2P |
Poids moléculaire |
258.25 g/mol |
Nom IUPAC |
2-diphenylphosphorylpropanal |
InChI |
InChI=1S/C15H15O2P/c1-13(12-16)18(17,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13H,1H3 |
Clé InChI |
MSUBWJLVRZHACT-UHFFFAOYSA-N |
SMILES canonique |
CC(C=O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol]](/img/structure/B14403778.png)

methanol](/img/structure/B14403783.png)
![N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide](/img/structure/B14403787.png)
![N-[2,2-Bis(dimethylamino)ethenyl]thiourea](/img/structure/B14403799.png)




![Benzenesulfonimidoyl chloride, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B14403831.png)
![1-[2-(4,5-Dichloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14403833.png)
![2-[(Butylsulfanyl)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14403836.png)
![N-[3-(3-Chlorophenyl)propanoyl]-L-tyrosine](/img/structure/B14403839.png)

